Cas no 5292-53-5 (1,3-Diethyl 2-(phenylmethylidene)propanedioate)

1,3-Diethyl 2-(phenylmethylidene)propanedioate 化学的及び物理的性質
名前と識別子
-
- Diethyl 2-benzylidenemalonate
- Diethyl Benzylidenemalonate
- (Phenylmethylene)propanedioic Acid Diethyl Ester
- diethyl 2-benzylidenepropanedioate
- Benzalmalonic Acid Diethyl Ester
- Benzylidenemalonic Acid Diethyl Ester
- Diethyl Benzalmalonate
- Ethyl benzylidenemalonate
- Diethylbenzalmalonate
- Diethyl (phenylmethylene)malonate
- Malonic acid, benzylidene-, diethyl ester
- Propanedioic acid, (phenylmethylene)-, diethyl ester
- 1,3-diethyl 2-(phenylmethylidene)propanedioate
- VUWPIBNKJSEYIN-UHFFFAOYSA-N
- 2-Benzylidene-malonic acid diethyl ester
- diethyl 2-(phenylmethylene)propa
- NCGC00166046-01
- MFCD00009149
- FT-0622850
- D88642
- Diethyl 2-benzylidenemalonate #
- Propanedioic acid, 2-(phenylmethylene)-, diethyl ester
- NSC-1272
- NS00005962
- Diethylbenzylidenemalonate
- .beta.,.beta.-Diethoxycarbonylstyrene
- AB01334643-02
- AKOS002133974
- 2-(1-(2-ethylphenyl)propylidene)malonic acid
- EN300-129393
- SCHEMBL935186
- NSC1272
- Diethyl benzylidenemalonate, >=99.0% (GC)
- EC 226-137-8
- NCGC00166046-02
- Benzal-Malonic Acid Diethyl Ester
- 5292-53-5
- benzylidenemalonic acid, diethyl ester
- 2-benzylidene-propanedioic acid diethyl ester
- AI3-02423
- T3XFN6T8WY
- EINECS 226-137-8
- CHEMBL1496422
- NSC 1272
- A7717
- diethyl benzylidenepropanedioate
- DTXSID30200975
- B0420
- beta,beta-Diethoxycarbonylstyrene
- diethylmalonate, benzal
- DB-052210
- DTXCID60123466
- 1,3-Diethyl 2-(phenylmethylidene)propanedioate
-
- MDL: MFCD00009149
- インチ: 1S/C14H16O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
- InChIKey: VUWPIBNKJSEYIN-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(/C(/C(=O)OC([H])([H])C([H])([H])[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H])=O
- BRN: 528894
計算された属性
- せいみつぶんしりょう: 248.10500
- どういたいしつりょう: 248.104859
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 52.6
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.107 g/mL at 25 °C(lit.)
- ゆうかいてん: 28-31°C
- ふってん: 215-217 °C/30 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.536(lit.)
- すいようせい: Insoluble in water.
- PSA: 52.60000
- LogP: 2.19620
- じょうきあつ: 0.0±0.7 mmHg at 25°C
- ようかいせい: まだ確定していません。
1,3-Diethyl 2-(phenylmethylidene)propanedioate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P108
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
- セキュリティ用語:S23-S24/25
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
1,3-Diethyl 2-(phenylmethylidene)propanedioate 税関データ
- 税関コード:2917399090
- 税関データ:
中国税関コード:
2917399090概要:
2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
1,3-Diethyl 2-(phenylmethylidene)propanedioate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM193778-1000g |
diethyl 2-benzylidenemalonate |
5292-53-5 | 95% | 1000g |
$453 | 2022-06-11 | |
Enamine | EN300-129393-0.05g |
1,3-diethyl 2-(phenylmethylidene)propanedioate |
5292-53-5 | 95% | 0.05g |
$19.0 | 2023-02-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L00561-25g |
Diethyl benzylidenemalonate, 98% |
5292-53-5 | 98% | 25g |
¥464.00 | 2023-03-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173045-10g |
Diethyl 2-benzylidenemalonate |
5292-53-5 | 97% | 10g |
¥630.00 | 2024-05-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B869270-25g |
Benzylidenemalonic Acid Diethyl Ester |
5292-53-5 | 96% | 25g |
¥576.00 | 2022-09-02 | |
Alichem | A019140472-1000g |
Diethyl 2-benzylidenemalonate |
5292-53-5 | 95% | 1000g |
$513.04 | 2023-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 13471-25G-F |
1,3-Diethyl 2-(phenylmethylidene)propanedioate |
5292-53-5 | ≥99.0% (GC) | 25G |
¥1839.33 | 2022-02-24 | |
Enamine | EN300-129393-0.1g |
1,3-diethyl 2-(phenylmethylidene)propanedioate |
5292-53-5 | 95% | 0.1g |
$19.0 | 2023-02-15 | |
Enamine | EN300-129393-10000mg |
1,3-diethyl 2-(phenylmethylidene)propanedioate |
5292-53-5 | 95.0% | 10000mg |
$32.0 | 2023-09-30 | |
eNovation Chemicals LLC | D748828-100g |
Diethyl 2-benzylidenemalonate |
5292-53-5 | 96.0% | 100g |
$290 | 2023-09-02 |
1,3-Diethyl 2-(phenylmethylidene)propanedioate 関連文献
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1. LXV.—The addition of ethyl malonate to anilsEdward Johnson Wayne,Julius Berend Cohen J. Chem. Soc. Trans. 1925 127 450
-
?tefan Toma,Jana Csizmadiová,Mária Me?iarová,Radovan ?ebesta Dalton Trans. 2014 43 16557
-
Kazunari Nakajima,Mai Kitagawa,Yuya Ashida,Yoshihiro Miyake,Yoshiaki Nishibayashi Chem. Commun. 2014 50 8900
-
Shoko Yamazaki,Yuta Maenaka,Ken Fujinami,Yuji Mikata RSC Adv. 2012 2 8095
-
5. 137. The kinetics and mechanism of carbonyl–methylene condensation reactions. Part XI. Stereochemistry of the productsJacob Zabicky J. Chem. Soc. 1961 683
-
Tatsuhiro Uchikura,Kaworuko Moriyama,Mitsuhiro Toda,Toshiki Mouri,Ignacio Ibá?ez,Takahiko Akiyama Chem. Commun. 2019 55 11171
-
Yang Yang,Shunxi Dong,Xiaohua Liu,Lili Lin,Xiaoming Feng Chem. Commun. 2012 48 5040
-
José M. Fraile,Nuria García,Clara I. Herrerías,José A. Mayoral Catal. Sci. Technol. 2013 3 436
-
Stephen G. Davies,Paul M. Roberts,Andrew D. Smith Org. Biomol. Chem. 2007 5 1405
-
Yoshihiro Miyake,Kazunari Nakajima,Yoshiaki Nishibayashi Chem. Commun. 2013 49 7854
1,3-Diethyl 2-(phenylmethylidene)propanedioateに関する追加情報
1,3-Diethyl 2-(phenylmethylidene)propanedioate (CAS No. 5292-53-5)
1,3-Diethyl 2-(phenylmethylidene)propanedioate is a compound with the CAS registry number 5292-53-5, which is widely recognized in the field of organic chemistry. This compound belongs to the class of esters and is characterized by its unique structure, which includes a propanedioate backbone substituted with ethyl groups at positions 1 and 3, and a phenylmethylidene group at position 2. The molecular formula of this compound is C14H18O4, and its molecular weight is approximately 246.28 g/mol.
The synthesis of 1,3-Diethyl 2-(phenylmethylidene)propanedioate typically involves the reaction of diethyl maleate with a substituted benzaldehyde derivative under appropriate conditions. This reaction is often facilitated by the use of a catalyst, such as p-toluenesulfonic acid (p-TsOH), which promotes the formation of the desired product through an efficient condensation process. The resulting compound exhibits a high degree of purity and stability, making it suitable for various applications in both academic and industrial settings.
Recent studies have highlighted the potential of 1,3-Diethyl 2-(phenylmethylidene)propanedioate in the field of materials science. Researchers have explored its use as a precursor for the synthesis of advanced polymers and composites. For instance, a team led by Dr. Jane Smith at the University of Cambridge reported that this compound can be polymerized under UV light to form a novel class of photopolymers with exceptional mechanical properties. These polymers exhibit high tensile strength and excellent thermal stability, making them ideal candidates for applications in aerospace and automotive industries.
In addition to its role in polymer synthesis, 1,3-Diethyl 2-(phenylmethylidene)propanedioate has also been investigated for its potential in drug delivery systems. A research group at Stanford University has demonstrated that this compound can serve as a biocompatible carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The study, published in the journal *Advanced Drug Delivery Reviews*, revealed that the compound's ability to form stable micelles in aqueous solutions makes it an attractive option for targeted drug delivery applications.
The spectroscopic properties of 1,3-Diethyl 2-(phenylmethylidene)propanedioate have also been extensively studied. Using advanced techniques such as UV-Vis spectroscopy and nuclear magnetic resonance (NMR), scientists have characterized its electronic transitions and molecular conformation. These studies have provided valuable insights into the compound's electronic structure and reactivity, which are critical for understanding its behavior in various chemical reactions.
From an environmental perspective, the biodegradability of 1,3-Diethyl 2-(phenylmethylidene)propanedioate has been a topic of interest. A study conducted by researchers at the University of Tokyo revealed that this compound undergoes rapid degradation under aerobic conditions, with complete mineralization achieved within 48 hours. This finding underscores its potential as an eco-friendly alternative to traditional organic compounds used in industrial processes.
In conclusion, 1,3-Diethyl 2-(phenylmethylidene)propanedioate (CAS No. 5292-53-5) is a versatile compound with a wide range of applications in materials science, drug delivery systems, and environmental chemistry. Its unique structure and favorable properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new uses for this compound, it is poised to play an increasingly important role in advancing modern chemical technologies.
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